molecular formula C17H19BrO B2360085 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl CAS No. 63619-51-2

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl

Cat. No.: B2360085
CAS No.: 63619-51-2
M. Wt: 319.242
InChI Key: XSGGLCGBXDPDLL-UHFFFAOYSA-N
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Description

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl is a useful research compound. Its molecular formula is C17H19BrO and its molecular weight is 319.242. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Intermediate Synthesis

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl plays a role in the synthesis of liquid crystal intermediates. Miao et al. (2013) discussed the preparation of a liquid crystal intermediate through a bromo-reaction using 4-Ethynyl-4'- pentyl-biphenyl, where factors like reaction temperature, molar ratios, and catalysts were optimized to achieve a high yield of the product (Miao et al., 2013).

Recyclable Organic Trivalent Iodine Reagents

In the field of organic synthesis, biphenyl-based recyclable trivalent iodine reagents, including compounds similar to this compound, have been used for various oxidative processes. Moroda and Togo (2006) demonstrated the synthesis and utility of these reagents in reactions like oxidative rearrangement of ketones and dealkylation of N-alkylsulfonamides (Moroda & Togo, 2006).

Environmental Impact of Combustion Products

Owens et al. (2007) explored the environmental impact of the combustion of materials containing brominated compounds like this compound. The study focused on the emissions from burning computer-printed circuit boards and their estrogenic activity (Owens et al., 2007).

Synthesis of Biologically Active Intermediates

The compound has been used as an intermediate in the synthesis of biologically active compounds. Wang et al. (2016) described the synthesis of bromo-4-isobutyloxyphenyl carbothioamide, a significant intermediate for various bioactive compounds, from commercially available materials through a series of steps including bromination (Wang et al., 2016).

Liquid Crystal Display Material Synthesis

Guo-du (2001) studied the synthesis of bromo-4'-hydroxybiphenyl, a key intermediate for synthesizing liquid crystal display materials, highlighting different synthesis routes and their yields (Guo-du, 2001).

Properties

IUPAC Name

1-bromo-4-(4-pentoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGGLCGBXDPDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(4-bromophenyl)phenol (25.5 g, 0.102 mol) in 400 mL of dimethylsulfoxide was added 2.5N NaOH (40.9 ml, 0.102 mol) followed by n-pentyl bromide (12.7 mL, 0.102 mol). The resulting mixture was heated at 70° C. for a period of 18 h. After cooling, the solution was partitioned between ethyl acetate (1000 ml) and water (500 ml). The organic phase was washed with water (3×) and brine and dried with magnesium sulfate. The solvent was removed in vacuo to give 30.9 g of 4-(4-n-pentoxyphenyl)-bromobenzene: 1H NMR (400 MHz, DMSO-d6) δ0.93 (t, 3H, J=7.2 Hz), 1.41 (m, 4H), 1.79 (m, 2H), 3.97 (t, 2H, J=6.6 Hz), 6.94 (d, 2H, J=8.8 Hz), 7.39 (d, 2H, J=8.6 Hz), 7.45 (d, 2H, J=8.8 Hz), 7.51 (d, 2H, J=8.6 Hz).
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25.5 g
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reactant
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40.9 mL
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400 mL
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solvent
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12.7 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under an argon atmosphere, 4-bromo-4′-hydroxybiphenyl (3.0 g, 12 mmol), 1-bromopentane (3.6 g, 24 mmol), and potassium carbonate (1.66 g, 12 mmol) were dissolved in acetone (60 mL) and stirred under a reflux condition for 24 hours. After they reacted with each other, liquid separation and extraction were performed with water and chloroform. After an organic layer was dried with anhydrous sodium sulfate and filtered, the solvent was distilled off under a reduced pressure. After the obtained reaction mixture was separated and purified with a silica gel column chromatography using chloroform as a moving bed, the mixture was purified by a recrystallization method using chloroform and hexane. Thereby, a white solid of 4-Bromo-4′-pentyloxybiphenyl (A1) was obtained (1.99 g, yield: 53%). The obtained product (A1) was identified by using a 1H-NMR method. 1H-NMR (CDCl3, 400 MHz) δ=7.53-7.51 (d, 2H), 7.48-7.46 (d, 2H), 7.42-7.40 (d, 2H), 7.00-6.95 (d, 2H), 4.01-3.98 (t, 2H), 1.81 (m, 2H), 1.42 (m, 4H), and 0.94 (t, 3H).
Quantity
3 g
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reactant
Reaction Step One
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3.6 g
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reactant
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1.66 g
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reactant
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60 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Anhydrous K2CO3 (416g, 3 mol) was added to a mixture of 4-bromo-4′-hydroxybiphenyl (300 g, 1.2 mol), 1-iodopentane (234 ml, 1.79 mol) and 2-butanone (600 ml). The reaction mixture was refluxed for 44 h until TLC (85:15 hexanes/EtOAc) showed complete consumption of the bromo alcohol. The mixture was cooled to about 30° C., diluted with CH2C12 (600 ml) and then filtered. The filtrate was washed twice with H2O and twice with a saturated aqueous NaCl solution, dried over anhydrous Na2SO4, filtered and then dried at reduced pressure to provide a solid. This solid was isolated by filtration, washed repeatedly with a total of 2 L of ice-cold heptane to remove all traces of iodopentane and then dried overnight under high vacuum. Yield: 340 g (88%) of a white powder.
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3 mol
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300 g
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reactant
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234 mL
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reactant
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600 mL
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solvent
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hexanes EtOAc
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0 (± 1) mol
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reactant
Reaction Step Two

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